2-Fluoro-6-methoxy-3-(trifluoromethyl)pyridine CAS number
2-Fluoro-6-methoxy-3-(trifluoromethyl)pyridine CAS number
An In-Depth Technical Guide to 2-Fluoro-6-methoxy-3-(trifluoromethyl)pyridine: Structural Profiling, Isomeric CAS Landscape, and Synthetic Methodologies
Executive Summary
In modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds are prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 2-Fluoro-6-methoxy-3-(trifluoromethyl)pyridine (Molecular Formula: C₇H₅F₄NO) represents a highly specialized, electron-deficient building block.
A common challenge for researchers sourcing this specific compound is identifying its exact Chemical Abstracts Service (CAS) registry number. Because highly activated 2-fluoropyridines are frequently synthesized in situ or maintained as proprietary, transient intermediates to prevent degradation (such as hydrolysis), a ubiquitous public CAS number for this exact isomer is often absent from standard commercial catalogs. Instead, researchers typically source its commercially abundant precursor, 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine (CAS 136353-03-2) [1], or utilize closely related positional isomers[2][3].
This whitepaper provides a comprehensive analysis of the compound’s structural rationale, maps the surrounding isomeric CAS landscape, and details a self-validating synthetic protocol for its generation.
The Isomeric and Precursor CAS Landscape
To navigate the procurement and synthesis of this scaffold, it is critical to differentiate it from its commercially available isomers and structural analogs. The table below summarizes the quantitative and registry data for the surrounding chemical space.
| Compound Name | Structural Role | CAS Number | Molecular Weight | Key Distinction |
| 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine | Direct Precursor | 136353-03-2[1] | 211.57 g/mol | Features a chlorine atom at C2 instead of fluorine; standard starting material[4]. |
| 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine | Positional Isomer | 1227579-76-1[2] | 195.11 g/mol | Fluorine at C6, CF₃ at C2. Often used in vapor-phase agrochemicals[5]. |
| 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine | Positional Isomer | 1138011-20-7[3] | 195.11 g/mol | Fluorine at C3, CF₃ at C5. Highly lipophilic[3]. |
| 2-Methoxy-6-(trifluoromethyl)pyridine | Des-fluoro Analog | 34486-18-5 | 177.12 g/mol | Lacks the reactive halogen entirely, offering lower metabolic stability[5]. |
| 2-Fluoro-6-(trifluoromethyl)pyridine | Des-methoxy Analog | 94239-04-0[6] | 165.11 g/mol | Lacks the methoxy group; a key intermediate for fungicides like picoxystrobin[6]. |
Structural Rationale & Mechanistic Causality
The design of 2-fluoro-6-methoxy-3-(trifluoromethyl)pyridine is not arbitrary; it is a masterclass in electronic modulation for drug discovery.
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The 2-Fluoro Substituent: Fluorine at the 2-position of a pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SₙAr). Because the fluorine atom is highly electronegative, it withdraws electron density via the inductive effect, polarizing the C-F bond. Furthermore, the fluoride ion is an excellent leaving group in SₙAr reactions compared to chlorine when reacting with hard nucleophiles (like amines or alkoxides).
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The 3-Trifluoromethyl (CF₃) Group: Positioned adjacent to the fluorine, the CF₃ group exerts a profound electron-withdrawing effect (-I, -M). This drastically lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, supercharging the electrophilicity of the C2 position. Additionally, the CF₃ group enhances the overall lipophilicity and metabolic stability of the final drug candidate[2].
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The 6-Methoxy Group: The methoxy group provides competing electron donation (+M effect) into the ring. This tempers the overall reactivity of the system, preventing unwanted side reactions (such as polymerization or attack at other positions) while providing a hydrogen-bond acceptor for downstream protein-ligand interactions.
Mechanistic pathway of SNAr utilizing the 2-fluoro position for scaffold functionalization.
Experimental Protocol: Synthesis via Halogen Exchange (Halex)
Because the 2-fluoro isomer is difficult to source directly, it is standard practice to synthesize it from the readily available 2-chloro-6-methoxy-3-(trifluoromethyl)pyridine (CAS 136353-03-2)[1] via a Halogen Exchange (Halex) reaction.
Causality of Experimental Choices: The Halex reaction relies on the thermodynamic driving force of forming a stronger C-F bond to replace a C-Cl bond. However, fluoride is highly solvated and a poor nucleophile in protic solvents. Therefore, the reaction must be conducted in a polar aprotic solvent (e.g., Sulfolane) using rigorously dried Potassium Fluoride (KF) and a phase-transfer catalyst (PTC) to solubilize the fluoride ion.
Step-by-Step Methodology:
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Reagent Preparation (Critical Step): Spray-dried Potassium Fluoride (KF) (3.0 equivalents) must be further dried under vacuum at 150°C for 4 hours to remove all trace moisture. Moisture will lead to the hydrolysis of the product into a pyridone.
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Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add the dried KF, 18-crown-6 ether (0.1 equivalents, acting as the PTC), and 2-chloro-6-methoxy-3-(trifluoromethyl)pyridine (1.0 equivalent).
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Solvation & Heating: Suspend the mixture in anhydrous Sulfolane (10 mL per gram of substrate). Heat the vigorously stirred suspension to 140–150°C.
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Monitoring: Monitor the reaction via GC-MS. The strong electron-withdrawing nature of the CF₃ group facilitates rapid conversion, typically reaching completion within 12–18 hours.
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Workup & Isolation: Cool the reaction to room temperature. Dilute with diethyl ether and wash extensively with water to remove the Sulfolane and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via fractional distillation (or silica gel chromatography) to yield the pure 2-fluoro-6-methoxy-3-(trifluoromethyl)pyridine.
Workflow for the Halex synthesis of 2-fluoro-6-methoxy-3-(trifluoromethyl)pyridine.
Applications in Drug Development
Once synthesized, this fluorinated scaffold serves as a premium electrophile. In pharmaceutical pipelines, the 2-fluoro position is typically subjected to SₙAr by complex primary or secondary amines to build kinase inhibitors or integrin antagonists[7]. The retained methoxy and trifluoromethyl groups ensure the resulting molecule possesses a high degree of lipophilicity (LogP), allowing it to cross lipid bilayers efficiently while resisting cytochrome P450-mediated oxidative metabolism.
References
1.[2] Benchchem: 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine | 1227579-76-1. Available at: 2. Sigma-Aldrich: 2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5. Available at: 3.[1] Avantor Sciences: 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine ≥97%. Available at: 4.[6] Google Patents: WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. Available at: 5.[3] CymitQuimica: CAS 1138011-20-7: 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. Available at: 6.[5] Benchchem: 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine | 1227579-76-1. Available at: 7.[7] Google Patents: WO2020092375A1 - Quinoline derivatives as alpha4beta7 integrin inhibitors. Available at: 8.[4] Avantor Sciences: 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine ≥97% Synthesis. Available at:
Sources
- 1. avantorsciences.com [avantorsciences.com]
- 2. 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine | 1227579-76-1 | Benchchem [benchchem.com]
- 3. CAS 1138011-20-7: 3-Fluoro-2-methoxy-5-(trifluoromethyl)py… [cymitquimica.com]
- 4. avantorsciences.com [avantorsciences.com]
- 5. 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine | 1227579-76-1 | Benchchem [benchchem.com]
- 6. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 7. WO2020092375A1 - Quinoline derivatives as alpha4beta7 integrin inhibitors - Google Patents [patents.google.com]
